4-[oxo(2-oxolanyl)methyl]-N-thiophen-2-yl-1-piperazinecarboxamide
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Overview
Description
4-[oxo(2-oxolanyl)methyl]-N-thiophen-2-yl-1-piperazinecarboxamide is a piperazinecarboxamide.
Scientific Research Applications
Anticancer Activity
- Synthesis and Anticancer Properties: A study explored the synthesis and characterization of thiophene-2-carboxaldehyde derivatives, similar in structure to 4-[oxo(2-oxolanyl)methyl]-N-thiophen-2-yl-1-piperazinecarboxamide, demonstrating good antibacterial and antifungal activity, and potential as anticancer agents. The binding characteristics to Human Serum Albumin (HSA) and pharmacokinetic mechanisms were investigated, indicating possible medical applications in cancer treatment (Shareef et al., 2016).
Antimicrobial Activity
- Synthesis and Antimicrobial Effectiveness: Research on derivatives similar to this compound found that some compounds exhibited promising antimicrobial activities against various bacterial strains and fungi, suggesting potential for developing new antimicrobial agents (Mishra & Chundawat, 2019).
Antiviral and Antifungal Activities
- New Derivatives with Biological Interest: A study synthesizing new urea and thiourea derivatives of piperazine doped with Febuxostat showed that some compounds had significant antiviral and antimicrobial activities, indicating potential for pharmaceutical applications in treating viral and fungal infections (Reddy et al., 2013).
Radiolabeling and Imaging
- Synthesis and Radiolabeling for Imaging: Research on the radiolabeling of compounds structurally similar to this compound, particularly for D3 receptor imaging with PET, demonstrates potential applications in medical imaging and diagnostics (Kuhnast et al., 2006).
Properties
Molecular Formula |
C14H19N3O3S |
---|---|
Molecular Weight |
309.39 g/mol |
IUPAC Name |
4-(oxolane-2-carbonyl)-N-thiophen-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C14H19N3O3S/c18-13(11-3-1-9-20-11)16-5-7-17(8-6-16)14(19)15-12-4-2-10-21-12/h2,4,10-11H,1,3,5-9H2,(H,15,19) |
InChI Key |
WGHQUXKPQOLJDT-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)NC3=CC=CS3 |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)NC3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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